![molecular formula C12H12N6O2 B1523659 1-{1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル}-1H-ピラゾール-4-カルボン酸エチル CAS No. 1333706-51-6](/img/structure/B1523659.png)

1-{1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル}-1H-ピラゾール-4-カルボン酸エチル

説明

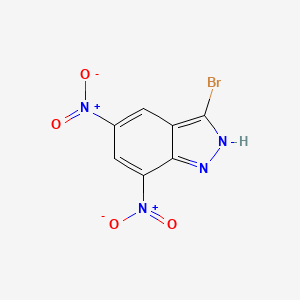

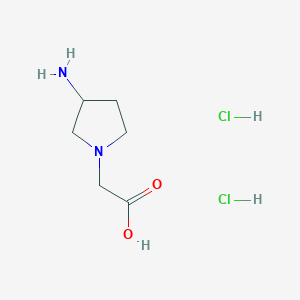

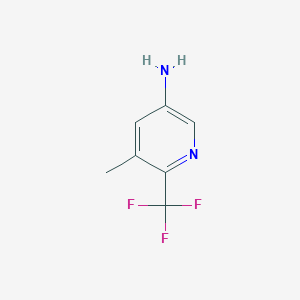

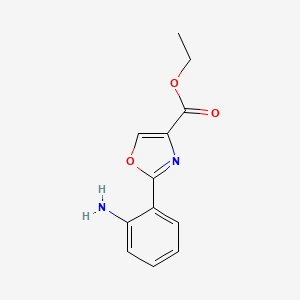

“Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods . One of the methods involves the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines can present two isomeric structures: 1H-pyrazolo[3,4-d]pyrimidines and 2H-pyrazolo[3,4-d]pyrimidines . The structure of the compound is determined by the substituents present at positions N1, C3, C4, C5, and C6 .Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-d]pyrimidines involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学的研究の応用

生体医薬品用途

ピラゾロ[3,4-b]ピリジンは、5500を超える文献で記述されています . それらは、プリン塩基のアデニンとグアニンとの類似性が高いことから、医薬品化学者の関心を集めています .

創薬

ピラゾールは、創薬において幅広い用途があります . 1990年代初頭以降、その人気は急上昇しています .

農薬化学

ピラゾールは、農薬化学にも使用されています . それらは、新しい農薬製品の開発に不可欠です .

配位化学

配位化学において、ピラゾールは重要な役割を果たしています . それらは、錯体の形成における配位子として使用されます .

有機金属化学

ピラゾールは、有機金属化学にも使用されています . それらは、金属と有機金属化合物を形成します .

抗がん活性

ピラゾロ[3,4-d]ピリミジンのいくつかの誘導体は、トポイソメラーゼIIα阻害剤としての抗がん活性について研究されています .

Hhシグナル伝達カスケードの阻害剤

作用機序

Target of Action

The primary target of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, DNA replication is halted, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 normally interacts with cyclin A2 to promote the G1-S phase transition. By inhibiting CDK2, ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate prevents this transition, causing cells to accumulate in the G1 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have good bioavailability

Result of Action

The primary result of the action of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and potentially apoptosis . This makes it a promising candidate for the development of anticancer drugs .

特性

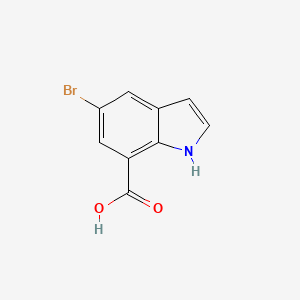

IUPAC Name |

ethyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O2/c1-3-20-12(19)8-4-16-18(6-8)11-9-5-15-17(2)10(9)13-7-14-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVANESFRXWNOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=NC3=C2C=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。